5-chloro-N-(3,5-dimethoxyphenyl)-2-hydroxybenzamide
Overview
Description
5-chloro-N-(3,5-dimethoxyphenyl)-2-hydroxybenzamide is a useful research compound. Its molecular formula is C15H14ClNO4 and its molecular weight is 307.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential : A study by (Tang et al., 2017) focused on the optimization of niclosamide derivatives, including 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, for developing new potential anticancer agents. They tested these compounds against various human cancer cell lines.
Anticestodal Drug Modification : (Galkina et al., 2014) explored modifications to the anticestodal drug 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide to improve its biological effects. They synthesized water-soluble ammonium salts while retaining antihelminthic efficacy.
Corrosion Inhibition : (Fouda et al., 2020) investigated the use of methoxy-substituted phenylthienyl benzamidine derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium, highlighting the versatility of such compounds in industrial applications.
Hypoxia-Selective Cytotoxin : (Palmer et al., 1995) studied 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a compound structurally related to 5-chloro-N-(3,5-dimethoxyphenyl)-2-hydroxybenzamide, as a novel bioreductive drug with selective toxicity for hypoxic cells.
Vibrational and Quantum Chemical Studies : The study by (Arjunan et al., 2011) on 5-chloro-2-hydroxybenzamide and its analogs provided insights into their molecular structure and properties, which are critical for drug design and development.
Antimicrobial Activity : A study by (Krátký et al., 2012) synthesized novel sulfonamides containing 5-chloro-2-hydroxybenzamide scaffolds, demonstrating antimicrobial activity against various bacteria and mycobacteria.
Antidiabetic Agents : (Thakral et al., 2020) conducted a study on derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, evaluating their potential as antidiabetic agents through molecular docking and dynamic simulation studies.
Properties
IUPAC Name |
5-chloro-N-(3,5-dimethoxyphenyl)-2-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-20-11-6-10(7-12(8-11)21-2)17-15(19)13-5-9(16)3-4-14(13)18/h3-8,18H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUDBNVXTFHBME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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